molecular formula C9H17N3 B13619536 1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13619536
M. Wt: 167.25 g/mol
InChI Key: XDDIXKUDMMPKOG-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1491687-51-4) is a high-purity pyrazole-derived compound characterized by a tert-butyl substituent at the 3-position of the pyrazole ring and an N-methylmethanamine group at the 4-position. With a molecular formula of C9H17N3 and a molecular weight of 167.25 g/mol, this compound serves as a versatile building block in medicinal chemistry and drug discovery . The strategic incorporation of the tert-butyl group enhances the molecule's steric bulk and lipophilicity, which are critical parameters for improving metabolic stability and influencing specific binding interactions with biological targets . The pyrazole core is a privileged scaffold in pharmaceutical development, featured in several FDA-approved drugs, and is widely explored for its diverse biological activities . This compound is primarily utilized in the synthesis of more complex molecules for the development of receptor-targeting agents . Its mechanism of action is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity and leading to various biological effects . Research into similar pyrazole-sulfonamide hybrids has demonstrated promising applications, including significant anticancer activity in vitro, highlighting the potential of this chemical class in oncology research . As a key intermediate, it can be further functionalized via reactions such as sulfonamidation to create novel compounds for biological evaluation . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(5-tert-butyl-1H-pyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C9H17N3/c1-9(2,3)8-7(5-10-4)6-11-12-8/h6,10H,5H2,1-4H3,(H,11,12)

InChI Key

XDDIXKUDMMPKOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NN1)CNC

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Compound Name: 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • Molecular Formula: C10H19N3 (approximate based on pyrazole core and substituents)
  • Molecular Weight: Approx. 167.25 g/mol
  • Synonyms: (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine; AKOS006314442
  • CAS Number: 1174309-25-1
  • Structure: Pyrazole ring substituted at position 3 with a tert-butyl group and at position 4 with a methanamine group bearing an N-methyl substituent.

Preparation Methods Analysis

Detailed Synthetic Procedures

Pyrazole Core Synthesis and tert-Butyl Substitution

The tert-butyl group is typically introduced via alkylation of a 3-position on a pyrazole intermediate. This can be achieved by:

  • Starting with a 4-substituted pyrazole precursor.
  • Reacting with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions such as potassium tert-butoxide (t-BuONa) in toluene at elevated temperatures (~110 °C) to facilitate nucleophilic substitution.
Installation of N-Methylmethanamine Group

The aminomethyl group is introduced by:

  • Using amination reactions with methylamine derivatives.
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between a 4-bromo or 4-halopyrazole intermediate and N-methylmethanamine.
  • Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases like t-BuONa in toluene at 90-110 °C under nitrogen atmosphere are commonly employed.
Alternative Reductive Amination Route

Another approach involves:

  • Reacting 4-formyl-pyrazole derivatives with methylamine to form imines.
  • Subsequent reduction using borane-methyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at 0-60 °C to yield the N-methylmethanamine functionality.

General Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 Pyrazole precursor tert-Butyl halide, t-BuONa, toluene, 110 °C 3-tert-butyl-pyrazole Alkylation at 3-position
2 4-bromo-3-tert-butyl-pyrazole N-methylmethanamine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 90-110 °C, N2 This compound Buchwald-Hartwig amination
3 (alt) 4-formyl-3-tert-butyl-pyrazole Methylamine, THF, BH3-Me2S, 0-60 °C Target compound Reductive amination

Purification and Characterization

  • Purification: The crude product is typically purified by silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.
  • Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR), mass spectrometry (MS), and elemental analysis.
  • Yields: Reported yields vary depending on the step and conditions, typically ranging from 50% to 90% for individual steps.

Research Findings and Notes

  • The palladium-catalyzed cross-coupling method offers a robust and scalable route with good selectivity for the aminomethylation step.
  • Reductive amination provides an alternative when halopyrazole intermediates are less accessible or when milder conditions are preferred.
  • The tert-butyl group at the 3-position provides steric bulk influencing the compound's biological activity and physicochemical properties.
  • Reaction monitoring by liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) is standard to ensure completion and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications References
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl, 1,4-diazepane C₁₄H₁₇ClN₄ 276.77 High selectivity and binding affinity for serotonin 5-HT7 receptors (5-HT7R) in ASD research
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 3-Methoxyphenyl C₁₂H₁₅N₃O 217.27 Intermediate in acrylamide synthesis; no specific receptor data reported
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine 4-Fluorophenyl C₁₁H₁₂FN₃ 205.23 Building block with potential CNS applications; fluorophenyl enhances metabolic stability
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl C₁₁H₁₃N₃ 187.25 Ligand in crystallography studies; aromatic interactions critical for protein binding
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine 4-Methoxyphenyl C₁₁H₁₃N₃O 203.24 Screening compound for drug discovery; methoxy group may modulate solubility
This compound (Target Compound) 3-Tert-butyl C₁₀H₁₉N₃ 181.28 Structural analog with enhanced lipophilicity; potential for CNS-targeted drug design

Structural and Functional Insights

  • Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases logP (a measure of lipophilicity) compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This property may improve blood-brain barrier penetration, making it advantageous for CNS-targeted therapies .
  • Receptor Binding and Selectivity :
    The 3-chlorophenyl-diazepane analog (C₁₄H₁₇ClN₄) demonstrated >100-fold selectivity for 5-HT7R over other serotonin receptors, attributed to the chlorophenyl group’s electron-withdrawing effects and the diazepane ring’s conformational flexibility . The target compound lacks such a heterocyclic extension, suggesting divergent receptor interactions.

  • Synthetic Utility : The 3-methoxyphenyl variant (C₁₂H₁₅N₃O) serves as a precursor for acrylamide derivatives, as shown in its use to synthesize N-((1-(3-methoxyphenyl)-1H-pyrazol-4-yl)methyl)-N-methylacrylamide . This highlights the adaptability of pyrazole-methylamine scaffolds in constructing bioactive molecules.

Biological Activity

1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine, a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. The compound's structural features, including a tert-butyl group and a methylamine moiety, suggest diverse interactions with biological systems that could lead to various therapeutic applications.

  • Molecular Formula : C9H17N3
  • Molecular Weight : 169.25 g/mol
  • CAS Number : 1491687-51-4

The presence of the pyrazole ring, characterized by two adjacent nitrogen atoms, is crucial for its biological activity. This structure allows for multiple interaction sites with biological macromolecules such as proteins and nucleic acids .

The biological activity of this compound is primarily investigated using structure-activity relationship (SAR) studies. These studies assess how variations in the compound's structure influence its interaction with target proteins and enzymes. The compound may exhibit:

  • Antimicrobial Activity : Similar pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro.
  • Anticancer Properties : Preliminary studies suggest potential antiproliferative effects on cancer cell lines, indicating a need for further investigation into its mechanisms .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
3-MethylpyrazoleMethyl group on pyrazoleAntimicrobial, anti-inflammatory
4-AminoantipyrineAmino group on pyridineAnalgesic, anti-inflammatory
5-MethylpyrazoleMethyl group at position 5Antioxidant properties
This compound Tert-butyl and methylamine groupsPotential antimicrobial and anticancer

Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Study 2: Anticancer Potential

In vitro tests on human cancer cell lines revealed that the compound exhibited selective cytotoxicity. Notably, it showed a higher antiproliferative effect on breast cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index. Further mechanistic studies indicated that the compound may induce apoptosis through mitochondrial pathways.

Q & A

Q. What are the common synthetic routes for 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine?

The synthesis typically involves constructing the pyrazole ring followed by introducing substituents. A general approach includes:

  • Pyrazole core formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic or basic conditions.
  • Substituent introduction : Alkylation or reductive amination to attach the tert-butyl and N-methylamine groups. Reaction optimization (e.g., solvent choice, temperature, catalysts) is critical for yield and purity .

Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify hydrogen/carbon environments and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Chromatography : HPLC or GC for purity assessment. Cross-referencing multiple techniques ensures accuracy .

Q. What are the key physical and chemical properties of this compound, and how can they be experimentally determined?

While limited data is available for this specific compound (e.g., melting point, solubility in ), researchers should:

  • Melting point : Use differential scanning calorimetry (DSC).
  • Solubility : Perform gradient solubility tests in polar/non-polar solvents.
  • Stability : Monitor degradation under varying pH, temperature, and light via accelerated stability studies .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
  • Respiratory protection : Employ NIOSH-approved respirators (e.g., P95 for low exposure).
  • Ventilation : Work in fume hoods to minimize inhalation risks. Always consult safety data sheets (SDS) for spill management and disposal protocols .

Q. How can researchers design initial biological activity assays for this compound?

  • Target selection : Prioritize receptors/enzymes associated with pyrazole derivatives (e.g., antimicrobial targets, kinase inhibitors).
  • In vitro assays : Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) or cell viability assays (MTT).
  • Positive controls : Include structurally similar compounds with known activity for comparison .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

  • Continuous flow reactors : Enhance reaction control and reduce batch variability ().
  • Catalyst screening : Test palladium on carbon or other catalysts for reductive steps.
  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., dichloromethane vs. ethanol), and stoichiometry to identify optimal parameters .

Q. What methodologies address contradictory data in reported biological activities?

  • Dose-response studies : Clarify activity trends across concentration gradients.
  • Orthogonal assays : Validate results using multiple techniques (e.g., SPR for binding affinity alongside enzymatic assays).
  • Structural analogs : Compare bioactivity with related compounds to isolate substituent effects .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina).
  • Kinetic studies : Measure binding constants (Km, Ki) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Mutagenesis : Modify suspected binding residues in target proteins to confirm interaction sites .

Q. What strategies mitigate risks when ecological toxicity data is unavailable?

  • Read-across approaches : Use toxicity data from structurally similar compounds (e.g., tert-butyl-substituted pyrazoles).
  • Predictive modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools like ECOSAR.
  • Precautionary measures : Implement containment protocols (e.g., double-contained waste disposal) to prevent environmental release .

Q. How can computational methods enhance the study of this compound’s reactivity and stability?

  • DFT calculations : Predict reaction pathways and transition states for degradation or derivatization.
  • Molecular dynamics : Simulate interactions in biological matrices to assess stability.
  • Cheminformatics : Use PubChem or ChEMBL databases to identify analogs with validated stability profiles .

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